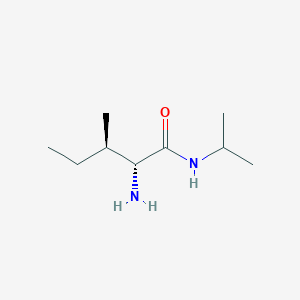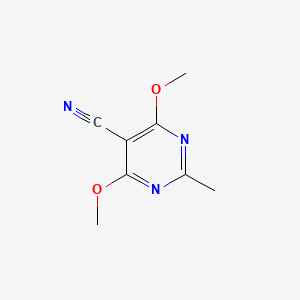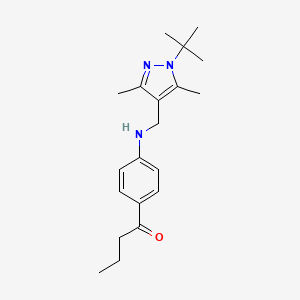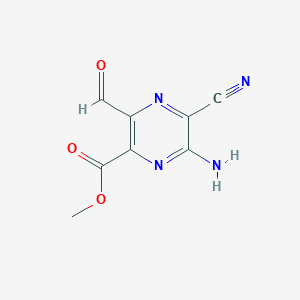
(2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide is a chiral compound with significant importance in various scientific fields. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide typically involves the use of chiral starting materials and enantioselective reactions. One common method is the reduction of a chiral ketone precursor using a suitable reducing agent under controlled conditions. The reaction conditions often include low temperatures and the presence of a chiral catalyst to ensure high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to separate and purify the desired enantiomer from any racemic mixtures .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
(2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of chiral catalysts and ligands for asymmetric synthesis
Mechanism of Action
The mechanism of action of (2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and modulating biochemical pathways. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Butanediol: A chiral diol with applications in chiral synthesis and as a building block.
(2S,3S)-2,3-Butanediol: Another stereoisomer of 2,3-butanediol with different physical and chemical properties.
(2R,3S)-3-Amino-2-hydroxybutanoic acid: A chiral amino acid with biological activity.
Uniqueness
(2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction with biological molecules. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent .
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
(2R,3R)-2-amino-3-methyl-N-propan-2-ylpentanamide |
InChI |
InChI=1S/C9H20N2O/c1-5-7(4)8(10)9(12)11-6(2)3/h6-8H,5,10H2,1-4H3,(H,11,12)/t7-,8-/m1/s1 |
InChI Key |
VCUPSOZUSVGUIK-HTQZYQBOSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)NC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Bromo-4-methoxy-benzyl)-[1,3,4]oxadiazole](/img/structure/B13101750.png)





![Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101765.png)
![2-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101770.png)



![Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate](/img/structure/B13101799.png)

![1,4-Bis((E)-2-([1,1'-biphenyl]-4-ylmethylene)hydrazinyl)phthalazine](/img/structure/B13101819.png)
